molecular formula C20H19F3N4OS2 B12116029 Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- CAS No. 875163-68-1

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-

Cat. No.: B12116029
CAS No.: 875163-68-1
M. Wt: 452.5 g/mol
InChI Key: PXNXCNIRZSEQGK-UHFFFAOYSA-N
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Description

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- (CAS 875163-68-1) is a structurally complex compound featuring a benzothiazolyl moiety linked via a thioether bridge to a 5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl group. Its molecular formula is C₂₀H₁₉F₃N₄OS₂, with a molecular weight of 452.5 g/mol . This compound is part of a broader class of benzothiazole and quinazoline derivatives, which are explored for diverse pharmacological applications due to their ability to interact with biological targets such as enzymes and receptors.

Properties

CAS No.

875163-68-1

Molecular Formula

C20H19F3N4OS2

Molecular Weight

452.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide

InChI

InChI=1S/C20H19F3N4OS2/c21-20(22,23)17-12-6-1-2-7-13(12)24-18(27-17)29-11-5-10-16(28)26-19-25-14-8-3-4-9-15(14)30-19/h3-4,8-9H,1-2,5-7,10-11H2,(H,25,26,28)

InChI Key

PXNXCNIRZSEQGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
Target Compound 875163-68-1 C₂₀H₁₉F₃N₄OS₂ Benzothiazolyl, tetrahydro-4-(trifluoromethyl)-quinazolinyl 452.5
N-(2,5-Dichlorophenyl) Analog 875163-58-9 C₁₉H₁₈Cl₂F₃N₃OS 2,5-Dichlorophenyl, tetrahydro-4-(trifluoromethyl)-quinazolinyl 464.3
Benzoxazole Derivative - - 5-Chlorobenzoxazolyl, benzothiazolyl -
Quinazolinone Hydrate - C₂₀H₂₀FN₃O₂·H₂O Fluoromethyl, o-tolyl, 4-oxo-quinazolinyl 371.45

Key Observations :

  • Substituent Effects : The dichlorophenyl group in the N-(2,5-dichlorophenyl) analog increases molecular weight and lipophilicity compared to the target compound, which may alter membrane permeability .
  • Electron-Withdrawing Groups: The CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated analogs .

Pharmacological Potential

  • Antioxidant Properties : Thiazole and thiadiazole derivatives (–5) exhibit antioxidant activity, implying that the thioether linkage in the target compound could contribute to radical-scavenging capabilities .

Toxicity Profiles

  • Low Acute Toxicity: A quinazolinone-hydrate analog () showed an intraperitoneal LD₅₀ of >300 mg/kg in mice, indicating that quinazoline derivatives may have favorable safety profiles . The target compound’s toxicity remains unstudied but warrants investigation.

Spectral Characterization

  • IR/NMR Data : Related compounds () show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which would aid in verifying the target compound’s thioether and amide bonds .

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